Glu-Lys

Beschreibung

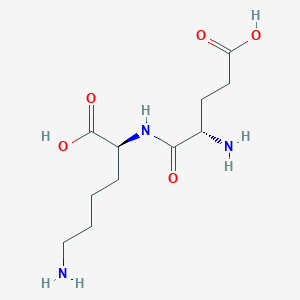

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBXWRGITSUJPB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-53-2 | |

| Record name | Glutamyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of Glu-Lys Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-lysine (Glu-Lys), a simple molecule composed of two essential amino acids, is emerging as a bioactive peptide with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological functions of the this compound dipeptide. It delves into its antitumor, antioxidant, and immunomodulatory properties, summarizing the available quantitative data and detailing the experimental methodologies used to elucidate these functions. Furthermore, this guide presents key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Introduction

Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities beyond their basic nutritional roles. L-Glutamyl-L-lysine (this compound) is one such dipeptide that has garnered scientific interest for its potential pharmacological effects. Composed of L-glutamic acid and L-lysine, this dipeptide is a naturally occurring metabolite.[1] This guide aims to consolidate the existing scientific literature on the biological functions of the this compound dipeptide, with a focus on its potential as a therapeutic agent.

Antitumor Activity

The this compound dipeptide, also referred to in some studies by the name Vilon, has demonstrated notable antitumor properties both in vitro and in vivo.

In Vitro Antiproliferative Effects

Studies have shown that the this compound dipeptide exerts a dose-dependent inhibitory effect on the proliferation of several human cancer cell lines.[2] Specifically, its activity has been observed against:

-

LOVO: Human colon adenocarcinoma cells

-

MKN-45: Human gastric cancer cells

-

QGY7703: Human hepatoma cells

While the dose-dependent inhibition has been established, specific IC50 values for the pure L-Glutamyl-L-lysine dipeptide on these cell lines are not yet available in the published literature. Notably, the dipeptide did not show significant inhibitory effects on normal human leukocytes, suggesting a degree of selectivity for cancer cells.[2]

In Vivo Antitumor Efficacy

In preclinical animal models, the this compound dipeptide has been shown to effectively inhibit tumor growth. In mice with H22 hepatoma, treatment with this compound resulted in a dose-dependent reduction in tumor size.

| Parameter | Value | Reference |

| Minimum Effective Dose (in vivo) | 15 mg/kg | [2] |

| Tumor Inhibition Rate (at 30 mg/kg) | >60% | [2] |

Table 1: In Vivo Antitumor Activity of this compound Dipeptide in H22 Hepatoma Mouse Model.

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative effects of the this compound dipeptide are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.

Workflow for MTT Assay:

Detailed Steps:

-

Cell Seeding: Plate the desired cancer cell line (e.g., LOVO, MKN-45, QGY7703) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the this compound dipeptide. Include a vehicle control (medium without the dipeptide).

-

Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the dipeptide that inhibits cell proliferation by 50%.

Antioxidant Activity

The constituent amino acids of the this compound dipeptide, glutamic acid and lysine, are known to contribute to the antioxidant properties of peptides. However, quantitative data on the antioxidant capacity of the pure L-Glutamyl-L-lysine dipeptide is currently limited in the scientific literature. Most available data pertains to Maillard reaction products (MRPs) of glucose and lysine, which are chemically distinct from the simple dipeptide.

Common Assays for Antioxidant Capacity

Several in vitro methods are commonly used to evaluate the antioxidant activity of peptides:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol: ORAC Assay

The ORAC assay is a widely used method to assess the antioxidant capacity of biological samples.

Workflow for ORAC Assay:

Detailed Steps:

-

Preparation: Prepare solutions of the this compound dipeptide at various concentrations. Also, prepare a series of Trolox (a water-soluble vitamin E analog) standards to create a standard curve.

-

Reaction Setup: In a 96-well microplate, add the fluorescent probe (fluorescein) to each well, followed by the dipeptide sample or Trolox standard.

-

Incubation: Incubate the plate at 37°C.

-

Initiation of Reaction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to initiate the oxidation of the fluorescein.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence decay at regular intervals using a microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The ORAC value is then determined by comparing the AUC of the sample to that of the Trolox standard curve and is typically expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.

Immunomodulatory and Anti-inflammatory Effects

The this compound dipeptide may possess immunomodulatory and anti-inflammatory properties, potentially through the regulation of cytokine production and modulation of key inflammatory signaling pathways.

Modulation of Cytokine Production

Studies on other peptides and amino acids have shown that they can influence the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in intestinal epithelial cells like Caco-2. While direct evidence for the this compound dipeptide's effect on these specific cytokines is still emerging, it has been reported to stimulate the expression of the Interleukin-2 (IL-2) gene in mouse spleen lymphocytes. This suggests a potential role in modulating immune responses.

Potential Involvement in Signaling Pathways

The biological effects of many bioactive peptides are mediated through their interaction with intracellular signaling pathways. The NF-κB and mTOR pathways are two critical signaling cascades that regulate inflammation, cell proliferation, and metabolism.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. While direct modulation of the NF-κB pathway by the pure this compound dipeptide has not been extensively studied, related compounds have shown to suppress NF-κB activation.

The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy status. Amino acids are known to be potent activators of the mTORC1 complex. The precise mechanism by which the this compound dipeptide may influence the mTOR pathway is yet to be fully elucidated. It is plausible that, upon cellular uptake and potential hydrolysis into its constituent amino acids, it could contribute to the amino acid pool that signals to mTOR.

Experimental Protocol: Cytokine Release Assay in Caco-2 Cells

The anti-inflammatory potential of the this compound dipeptide can be evaluated by measuring its effect on cytokine secretion from intestinal epithelial cells, such as Caco-2 cells, in response to an inflammatory stimulus.

Workflow for Cytokine Release Assay:

Detailed Steps:

-

Cell Culture: Grow Caco-2 cells to confluence in a suitable multi-well plate.

-

Pre-treatment: Treat the cells with different concentrations of the this compound dipeptide for a defined pre-incubation period.

-

Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). Include appropriate controls (unstimulated cells, cells stimulated without dipeptide pre-treatment).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokines (e.g., IL-6, IL-8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the cytokine levels in the dipeptide-treated groups to the stimulated control group to determine the percentage of inhibition and calculate IC50 values if applicable.

Physiological Concentrations

Understanding the physiological concentrations of the this compound dipeptide in human tissues and plasma is crucial for assessing the biological relevance of in vitro findings. However, there is a notable lack of data on the specific concentrations of L-Glutamyl-L-lysine in human circulation and tissues. One study on mice detected the isomeric dipeptide γ-Glu-ε-Lys in serum, but at concentrations several magnitudes lower than in organ tissues. Generally, dipeptide concentrations in serum are much lower than in tissues. For context, the normal physiological concentration of the free amino acid L-lysine in human serum is in the range of 150 to 250 µmol/L.[3] Further research is needed to determine the circulating and tissue levels of the this compound dipeptide in humans.

Conclusion and Future Directions

The L-Glutamyl-L-lysine dipeptide exhibits promising biological activities, including antitumor, and potential antioxidant and immunomodulatory effects. While the initial findings are encouraging, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

-

Quantitative Analysis: Determining the specific IC50 values for the antiproliferative and anti-inflammatory effects of the pure this compound dipeptide.

-

Antioxidant Capacity: Quantifying the antioxidant activity of the pure dipeptide using standardized assays.

-

Mechanistic Studies: Elucidating the direct interactions of the this compound dipeptide with the NF-κB and mTOR signaling pathways.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound dipeptide, including the determination of its physiological concentrations in humans.

-

In Vivo Efficacy: Expanding in vivo studies to other cancer models and inflammatory conditions to validate its therapeutic efficacy and safety.

A deeper understanding of these aspects will be instrumental in advancing the development of the this compound dipeptide as a potential therapeutic agent for a range of diseases.

References

The Architect's Hand: An In-depth Technical Guide to the Enzymatic Formation of Glu-Lys Crosslinks by Transglutaminases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins, primarily through the formation of a highly stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. This covalent crosslinking plays a pivotal role in numerous physiological processes, including blood coagulation, skin barrier formation, and extracellular matrix stabilization. Dysregulation of transglutaminase activity is implicated in a range of pathologies, from autoimmune disorders like celiac disease to neurodegenerative conditions and cancer. This technical guide provides a comprehensive overview of the enzymatic formation of Glu-Lys crosslinks, detailing the reaction mechanism, substrate specificity, and key experimental protocols for studying this critical biological process. Furthermore, it presents quantitative data on enzyme kinetics and inhibitor efficiencies, alongside visualizations of relevant signaling pathways, to serve as a valuable resource for researchers and professionals in drug development.

The Core Reaction: Mechanism of Isopeptide Bond Formation

The formation of a ε-(γ-glutamyl)lysine isopeptide bond is a two-step enzymatic process catalyzed by transglutaminases.[1][2] This reaction is fundamental to the biological function of these enzymes and results in the formation of highly stable, protease-resistant crosslinks within or between proteins.[3][4]

The catalytic mechanism involves a conserved catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Aspartic acid (Asp) residues within the enzyme's active site.[1][4] The reaction proceeds as follows:

-

Acylation Step: The process is initiated by a nucleophilic attack of the active site cysteine thiol on the γ-carboxamide group of a protein-bound glutamine residue. This results in the formation of a covalent thioester intermediate between the enzyme and the glutamine-containing substrate, with the concomitant release of ammonia (B1221849).[2][5]

-

Acyl-transfer Step: The second step involves the nucleophilic attack of the ε-amino group of a lysine residue on the thioester intermediate. This displaces the cysteine thiol, regenerating the active enzyme and forming the ε-(γ-glutamyl)lysine isopeptide bond.[2][5] In the absence of a suitable amine substrate, water can act as the acyl acceptor, leading to the deamidation of the glutamine residue to glutamic acid.[2]

The Transglutaminase Family

In humans, the transglutaminase family comprises nine members, eight of which are enzymatically active (TG1-7 and Factor XIIIa).[6] These isozymes exhibit distinct tissue distributions and substrate specificities, reflecting their diverse physiological roles.

| Isozyme | Primary Location(s) | Key Function(s) | Associated Diseases |

| TG1 (Keratinocyte TG) | Epidermis | Skin barrier formation, cornified envelope assembly | Lamellar ichthyosis[6] |

| TG2 (Tissue TG) | Ubiquitous | Extracellular matrix stabilization, cell adhesion, signaling, apoptosis | Celiac disease, fibrosis, cancer, neurodegenerative diseases[7][8] |

| TG3 (Epidermal TG) | Epidermis, hair follicles | Hair follicle structure | Uncombable hair syndrome[6] |

| TG4 (Prostate TG) | Prostate gland | Seminal coagulum formation | Autoimmune polyglandular syndrome type 1[6] |

| TG5 | Epidermis | Epidermal differentiation | Acral peeling skin syndrome[6] |

| TG6 | Brain, testis, lung | Neuronal function | Spinocerebellar ataxia-35[6] |

| TG7 | Testis, lung, brain | Largely unknown | - |

| Factor XIIIa (Fibrin-stabilizing factor) | Blood plasma | Blood coagulation, fibrin (B1330869) clot stabilization | Factor XIII deficiency[6] |

Substrate Recognition and Specificity

The specificity of transglutaminases for their protein substrates is a critical determinant of their biological function. While the ε-amino group of lysine is a relatively non-specific acyl acceptor, the recognition of the glutamine donor site is highly dependent on the surrounding amino acid sequence and the local protein conformation.[9][10]

Preferred Substrate Sequences

Phage display and peptide library screening have been instrumental in identifying preferred substrate sequences for different transglutaminase isozymes.

| Transglutaminase Isozyme | Preferred Glutamine-Donor Sequence Motif | Reference(s) |

| TG1 | QxK/RψxxxWP (x=non-conserved, ψ=hydrophobic) | [7] |

| TG2 | HQSYVDPWMLDH (T26 peptide) | [11][12] |

| Microbial TG (S. mobaraensis) | Phenylalanine or Tryptophan at the +2 position relative to Gln | [13] |

Quantitative Kinetic Data

The efficiency of transglutaminase-catalyzed reactions can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Guinea Pig TG2 | Z-Gln-Gly | 0.38 ± 0.04 | 0.43 ± 0.02 | 1130 | [14] |

| Human TG2 | N,N-dimethylated casein | 0.012 ± 0.002 | 0.018 ± 0.001 | 1500 | [14] |

Transglutaminase Inhibitors

Given the involvement of transglutaminases in various diseases, the development of specific inhibitors is a major focus of therapeutic research.[13] Inhibitors are broadly classified based on their mechanism of action.

| Inhibitor Class | Example(s) | Mechanism of Action | IC50 | Reference(s) |

| Irreversible Inhibitors | ERW1041, BJJF078 | Covalently modify the active site cysteine | ERW1041: ~1 µM | [15][16] |

| Reversible Competitive Inhibitors | GTP, GDP | Bind to an allosteric site, inducing a conformational change that inhibits activity | GTP: 9 µM | [17] |

| Oxidative Inhibitors | PX-12 | Induce the formation of a disulfide bond involving the active site cysteine | ~10 µM | [15][18] |

Experimental Protocols

The study of transglutaminase activity and this compound crosslink formation relies on a variety of biochemical and analytical techniques.

In Situ Transglutaminase Activity Assay

This protocol allows for the detection of active transglutaminase in tissue sections using a fluorescently labeled, isozyme-specific peptide substrate.[6]

Materials:

-

Tissue sections on slides

-

1% Bovine Serum Albumin (BSA) in PBS

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 1 mM DTT

-

FITC-labeled isozyme-specific peptide substrate (e.g., pepT26 for TG2)

-

Stop solution: PBS with 25 mM EDTA

-

Fluorescence microscope

Procedure:

-

Dry and block the tissue sections with 1% BSA in PBS for 30 minutes at room temperature.

-

Prepare the reaction mixture containing the reaction buffer and the FITC-labeled peptide substrate (final concentration ~1 µM).

-

Incubate the sections with the reaction mixture for 90 minutes at 37°C.

-

Stop the reaction by adding the EDTA-containing stop solution.

-

Wash the sections thoroughly with PBS.

-

Mount the slides and visualize the fluorescence signal using a fluorescence microscope. The intensity of the fluorescence is proportional to the transglutaminase activity.

Identification of Transglutaminase Substrates using Biotinylated Probes

This method utilizes biotinylated amine or glutamine-containing probes to label transglutaminase substrates in a complex protein mixture, which can then be identified by mass spectrometry.[8]

Materials:

-

Cell or tissue lysate

-

Recombinant transglutaminase

-

Biotinylated probes (e.g., 5-(biotinamido)pentylamine (B118131) as an amine donor or a biotinylated glutamine-containing peptide as an acyl donor)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment, including streptavidin-HRP

-

Mass spectrometer

Procedure:

-

Incubate the protein lysate with the biotinylated probe and activated transglutaminase.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and detect the biotinylated proteins by Western blotting with streptavidin-HRP.

-

Excise the corresponding protein bands from a parallel Coomassie-stained gel.

-

Perform an in-gel tryptic digest of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

Characterization of Isopeptide Bonds by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific glutamine and lysine residues involved in an isopeptide bond.[2][9] The formation of an isopeptide bond results in the loss of an ammonia molecule (-17.03 Da), which can be detected as a mass shift in the crosslinked peptides.[2]

General Workflow:

-

Isolate the crosslinked protein or protein complex.

-

Digest the protein(s) with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use specialized software to search for crosslinked peptides, specifying the mass modification corresponding to the loss of ammonia.

-

Manual validation of the MS/MS spectra is crucial to confirm the identity of the crosslinked peptides and the site of the isopeptide bond.

Signaling Pathways Involving Transglutaminase 2

Tissue transglutaminase (TG2) is not only a crosslinking enzyme but also functions as a G-protein and a signaling scaffold, participating in various cellular pathways, particularly in the context of cancer and fibrosis.[19][20]

TG2 in Cancer Progression

In many cancers, elevated TG2 expression is associated with increased cell survival, metastasis, and drug resistance.[19][21] TG2 can activate several oncogenic signaling pathways.

TG2 in Fibrosis

In fibrotic diseases, TG2 contributes to the excessive deposition and crosslinking of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[3][20] A key mechanism involves the activation of transforming growth factor-β (TGF-β).

Conclusion

The enzymatic formation of ε-(γ-glutamyl)lysine crosslinks by transglutaminases is a fundamental biochemical process with profound implications for health and disease. A thorough understanding of the underlying mechanisms, substrate specificities, and regulatory pathways is essential for the development of novel diagnostic and therapeutic strategies targeting this versatile family of enzymes. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the intricate world of transglutaminases and their critical role in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Identifying transglutaminase reaction products via mass spectrometry as exemplified by the MUC2 mucin - Pitfalls and traps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement and possible role of transglutaminases 1 and 2 in mediating fibrotic signalling, collagen cross-linking and cell proliferation in neonatal rat ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Rapid Transglutaminase Assay for High-Throughput Screening Applications | Semantic Scholar [semanticscholar.org]

- 5. Isopeptide bonds in bacterial pili and their characterization by X-ray crystallography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of preferred substrate sequences for transglutaminase 1--development of a novel peptide that can efficiently detect cross-linking enzyme activity in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides | PLOS One [journals.plos.org]

- 10. Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferred substrate sequences for transglutaminase 2: screening using a phage-displayed peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of preferred substrate sequences of microbial transglutaminase from Streptomyces mobaraensis using a phage-displayed peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]

- 16. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Outside-In Journey of Tissue Transglutaminase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The Role of Transglutaminase 2 in Cancer: An Update | MDPI [mdpi.com]

A Technical Guide to the Non-Enzymatic Formation of Glutamate-Lysine Isopeptide Bonds in Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-enzymatic formation of isopeptide bonds between glutamic acid (Glu) and lysine (B10760008) (Lys) residues represents a significant post-translational modification (PTM) that can profoundly alter protein structure and function. Unlike enzyme-mediated processes, this spontaneous cross-linking is often associated with aging and pathological conditions due to the accumulation of modified proteins over time. This guide provides an in-depth exploration of the core chemical mechanisms, influencing factors, and the experimental protocols used to study this phenomenon. A key focus is on the formation of a glutarimide (B196013) intermediate and the role of advanced glycation end products (AGEs). Understanding this mechanism is critical for researchers in aging, neurodegenerative diseases, cardiovascular health, and for professionals in drug development targeting protein stability and interactions.

The Core Mechanism of Spontaneous Glu-Lys Isopeptide Bond Formation

The non-enzymatic formation of a covalent bond between the γ-carboxyl group of a glutamic acid residue and the ε-amino group of a lysine residue is a dehydration reaction, resulting in the loss of a water molecule. This process is distinct from the more commonly studied transglutaminase-catalyzed reaction between glutamine and lysine, which releases ammonia.[1] The spontaneous reaction is believed to proceed through a cyclic glutarimide intermediate.[2][3]

The proposed mechanism involves an intramolecular attack of the peptide bond nitrogen on the side-chain carbonyl of the glutamic acid residue.[2] This forms an unstable six-membered glutarimide ring.[2][3] This intermediate is susceptible to nucleophilic attack. If a lysine residue's ε-amino group is in close proximity, it can attack the glutarimide ring, leading to the formation of a stable isopeptide bond.[2] This reaction is particularly relevant in long-lived proteins where there is ample time for these slow, spontaneous modifications to accumulate.[2][4]

Figure 1: Proposed mechanism of spontaneous this compound isopeptide bond formation.

Key Factors Influencing Non-Enzymatic Cross-linking

Several factors can initiate or accelerate the non-enzymatic formation of this compound isopeptide bonds. These can be broadly categorized into physiological modifications like glycation and exposure to external chemical agents.

Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are a primary driver of non-enzymatic protein cross-linking.[5] They are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, primarily lysine.[6][7] The initial glycation forms a Schiff base, which rearranges into a more stable Amadori product.[7] Over time, these products undergo further reactions, including dehydration, oxidation, and cyclization, to form irreversible, cross-linked structures known as AGEs.[6][8] These cross-links can be formed between various residues, including the formation of isopeptide bonds. The accumulation of AGEs contributes to tissue stiffening and is implicated in aging and various diseases, such as diabetes, atherosclerosis, and neurodegenerative disorders.[5][8][9]

Chemical Inducers

Certain exogenous chemical compounds have been shown to induce the formation of this compound isopeptide bonds. Notably, organophosphorus (OP) toxicants, such as chlorpyrifos (B1668852) oxon, can promote this type of cross-linking.[10][11][12] The proposed mechanism involves the OP compound first forming an adduct with the lysine side chain (e.g., a diethoxyphospho-adduct).[13] This modified lysine is then activated for a subsequent reaction where it is displaced by the carboxyl group of a nearby glutamic or aspartic acid, forming the isopeptide bond and releasing the OP moiety.[11][13]

Quantitative Data on Non-Enzymatic this compound Bond Formation

Quantitative data on the kinetics and thermodynamics of spontaneous isopeptide bond formation is limited due to the slow, stochastic nature of the reaction in vivo. However, experimental studies provide some insights into the conditions that favor this modification.

| Parameter | Condition / Factor | Observation / Value | Significance | Citation |

| Temperature | Elevated Temperature (e.g., 60°C) | Accelerates cross-link formation in model peptides. | Higher temperatures increase reaction rates, useful for in vitro modeling of long-term aging processes. | [2] |

| pH | Physiological pH (e.g., 6.7) | Cross-linking observed in model peptides at this pH. | Demonstrates that the reaction can occur under physiological conditions. | [2] |

| Reactant Concentration | High concentration of reducing sugars | Increases the formation of AGEs and subsequent cross-linking. | Relevant in hyperglycemic conditions, such as diabetes, leading to accelerated tissue damage. | [5][6] |

| Protein Half-life | Long-lived proteins (e.g., lens crystallins) | Higher prevalence of spontaneous cross-links. | The slow nature of the reaction means it is most significant in proteins that are not regularly turned over. | [2][4] |

| Chemical Inducers | 100 µM chlorpyrifos oxon | Induces this compound isopeptide bond formation in tubulin. | Demonstrates that environmental toxins can directly cause pathological protein cross-linking. | [10][12] |

Experimental Protocols

Studying non-enzymatic this compound bonds requires robust methods for both inducing the cross-links in a controlled manner and accurately detecting them.

Protocol for In Vitro Induction of Spontaneous Cross-linking

This protocol is adapted from studies using model peptides to simulate aging-related cross-linking.

-

Peptide/Protein Preparation:

-

Synthesize or purify the peptide or protein of interest. The concentration should typically be in the range of 0.1–1 mg/mL.[14]

-

Dissolve the sample in a suitable buffer, for example, a phosphate (B84403) buffer at pH 6.7.[2]

-

-

Incubation:

-

To mimic long-term aging, incubate the samples at an elevated temperature, such as 60°C.[2]

-

Incubation times can vary from hours to several days, depending on the desired level of cross-linking. The reaction progress should be monitored over a time course.

-

-

Reaction Termination (Optional):

-

For time-point analysis, the reaction can be stopped by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.

-

-

Analysis:

-

Analyze the samples for the presence of cross-links using techniques such as SDS-PAGE to observe higher molecular weight species and mass spectrometry for precise identification.[15]

-

Protocol for Detection and Characterization by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying isopeptide cross-links and pinpointing the specific residues involved.[10][11]

-

Protein Separation:

-

In-Gel Digestion:

-

Destain the excised gel pieces.

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) to protect cysteine residues.

-

Perform enzymatic digestion overnight using a protease such as trypsin. The isopeptide bond itself is resistant to trypsin.[16]

-

Extract the resulting peptides from the gel matrix.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Use specialized cross-link identification software (e.g., Protein Prospector) to search the MS/MS data against a protein database.[10][18]

-

The software identifies pairs of peptides covalently linked, calculating the mass of the cross-linked species. For a this compound cross-link, this corresponds to the sum of the two peptide masses minus the mass of water (18 Da).[11][12]

-

Manual validation of the MS/MS spectra is crucial. A valid identification should include fragment ions from both peptides in the cross-link.[10]

-

Figure 2: Experimental workflow for mass spectrometric analysis of cross-links.

Relevance in Disease and Drug Development

The non-enzymatic formation of this compound isopeptide bonds is not merely a chemical curiosity; it has significant biological and therapeutic implications.

-

Aging and Disease: The accumulation of these cross-links contributes to the age-related decline in tissue elasticity, seen in skin wrinkling and hardening of blood vessels.[8][9] It is a hallmark of diseases like diabetes, where high glucose levels accelerate AGE formation, and is also observed in neurodegenerative conditions where protein aggregation is a key feature.[6]

-

Drug Development: Understanding non-enzymatic protein modifications is crucial for drug development.[19][20] For biopharmaceuticals, such modifications can affect stability and efficacy. Conversely, the principles of covalent bond formation are being harnessed to design covalent inhibitors that offer prolonged target engagement.[19][20] Knowledge of spontaneous cross-linking mechanisms can inform the design of more stable therapeutic proteins and provide insights into potential off-target effects of drugs that might promote such reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Spontaneous protein-protein crosslinking at glutamine and glutamic acid residues in long-lived proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Mechanisms of Age-Related Protein-Protein Crosslinking in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Advanced glycation end product cross-linking: pathophysiologic role and therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novoslabs.com [novoslabs.com]

- 9. Causes of Aging | Advanced Glycation End Products (AGEs) & Crosslinks [krisverburgh.com]

- 10. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides | Aperta [aperta.ulakbim.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 16. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 19. preprints.org [preprints.org]

- 20. A primer on harnessing non-enzymatic post-translational modifications for drug design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Unseen Scaffold: A Technical Guide to the Biological Significance of γ-Glutamyl-Lysine Isopeptide Bonds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl-lysine isopeptide bond, a covalent linkage forged between the side chains of glutamine and lysine (B10760008) residues, represents a critical post-translational modification that profoundly impacts protein structure and function. Catalyzed primarily by the transglutaminase family of enzymes, these bonds create highly stable, protease-resistant crosslinks within or between proteins. This technical guide provides an in-depth exploration of the biological significance of γ-glutamyl-lysine isopeptide bonds, detailing their formation, physiological roles, and implications in a range of human diseases. The guide includes a compilation of quantitative data, detailed experimental protocols for their detection and analysis, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Glue

The γ-glutamyl-lysine isopeptide bond is an amide linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1] This is distinct from a typical peptide bond, which links the α-carboxyl group of one amino acid to the α-amino group of another. The formation of this isopeptide bond is a crucial post-translational modification that introduces covalent crosslinks, leading to the stabilization of protein structures and the formation of protein oligomers and larger assemblies.[1] These crosslinks are highly resistant to proteolytic degradation, imparting significant mechanical strength and stability to the modified proteins and the biological structures they form.

The primary enzymatic catalysts for the formation of these bonds are transglutaminases (TGs), a family of calcium-dependent enzymes.[2] Among these, tissue transglutaminase (TG2) is the most ubiquitously expressed and extensively studied member. The dysregulation of transglutaminase activity and the subsequent aberrant formation of γ-glutamyl-lysine isopeptide bonds have been implicated in a wide array of pathological conditions, including neurodegenerative diseases, autoimmune disorders, and cancer.

The Enzymatic Machinery: Transglutaminases

Transglutaminases catalyze a transamidation reaction that results in the formation of the γ-glutamyl-lysine isopeptide bond with the concurrent release of ammonia. This reaction proceeds through a two-step mechanism involving a thioester intermediate with a cysteine residue in the enzyme's active site.

The Transglutaminase Family

The mammalian transglutaminase family consists of nine known members, each with distinct tissue distributions and physiological roles. Factor XIIIa, for instance, is crucial for blood clot stabilization, while transglutaminase 1 (TG1) and transglutaminase 3 (TG3) are key players in the formation of the skin's cornified envelope.[2][3]

Regulation of Transglutaminase Activity

Transglutaminase activity is tightly regulated to prevent unwanted protein crosslinking. A primary regulatory mechanism is the requirement for calcium ions (Ca²⁺) for activation. In the intracellular environment, where calcium levels are typically low, most transglutaminases remain in an inactive conformation. However, under conditions of cellular stress or injury that lead to increased intracellular calcium, these enzymes can become activated. Additionally, guanosine (B1672433) triphosphate (GTP) can act as an allosteric inhibitor of TG2, further controlling its activity.[4]

Biological Significance and Physiological Roles

The formation of γ-glutamyl-lysine isopeptide bonds is integral to a variety of essential biological processes.

Blood Coagulation

In the final stages of the blood coagulation cascade, thrombin activates Factor XIII to its active form, Factor XIIIa, a transglutaminase.[5][6][7] Factor XIIIa then catalyzes the formation of γ-glutamyl-lysine isopeptide bonds between fibrin (B1330869) monomers, crosslinking them into a stable, insoluble fibrin clot.[2][5][6][7] This crosslinking process is vital for clot strength and resistance to fibrinolysis, preventing premature clot dissolution and ensuring effective hemostasis.[2]

Epidermal Barrier Formation

The outermost layer of the skin, the stratum corneum, provides a critical protective barrier against environmental insults and water loss. This barrier is largely conferred by the cornified envelope, a highly cross-linked protein structure on the surface of terminally differentiated keratinocytes. The formation of the cornified envelope is a multi-step process involving the sequential crosslinking of various precursor proteins, such as loricrin, involucrin, and small proline-rich proteins, by transglutaminases 1, 3, and 5.[3][8][9][10][11][12] The extensive network of γ-glutamyl-lysine isopeptide bonds provides the cornified envelope with its remarkable mechanical strength and insolubility.[3][8][9][10][11][12]

Apoptosis

Tissue transglutaminase 2 (TG2) plays a complex and context-dependent role in programmed cell death, or apoptosis.[13][14][15][16][17] During apoptosis, a sustained increase in intracellular calcium can lead to the activation of TG2.[17] Activated TG2 can then crosslink various intracellular proteins, contributing to the formation of a stable, insoluble protein scaffold within the apoptotic cell. This crosslinking is thought to prevent the leakage of cellular contents and promote the efficient clearance of apoptotic bodies by phagocytes.[17] TG2 has been shown to be involved in both caspase-dependent and caspase-independent apoptotic pathways and can be activated by cellular stressors like photodynamic therapy.[13][16]

Pathological Implications

The dysregulation of γ-glutamyl-lysine isopeptide bond formation is a hallmark of numerous diseases.

Neurodegenerative Diseases

A growing body of evidence implicates aberrant transglutaminase activity and the resulting protein crosslinking in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In these conditions, the accumulation of insoluble protein aggregates is a key pathological feature. TG2 has been shown to crosslink disease-specific proteins such as amyloid-β, tau, α-synuclein, and huntingtin, potentially promoting their aggregation and contributing to neuronal dysfunction and death.

| Disease | Cross-linked Protein(s) | Observed Change in Isopeptide Levels | Reference(s) |

| Alzheimer's Disease | Amyloid-β, Tau | Increased in cerebrospinal fluid (CSF) and brain tissue | [18] |

| Huntington's Disease | Huntingtin | Increased in the caudate nucleus and CSF | [19][20] |

| Parkinson's Disease | α-synuclein | Co-localization with Lewy bodies |

Celiac Disease

In celiac disease, an autoimmune disorder triggered by dietary gluten, TG2 plays a central role. TG2 deamidates specific glutamine residues in gluten peptides, converting them to glutamic acid. This modification enhances the binding of these peptides to HLA-DQ2/DQ8 molecules on antigen-presenting cells, leading to a robust T-cell mediated inflammatory response. Additionally, TG2 can crosslink gluten peptides to itself and other proteins, creating neo-antigens that may contribute to the autoimmune response against TG2.

Cancer

The role of TG2 in cancer is multifaceted and appears to be context-dependent. In some cancers, elevated TG2 expression is associated with increased cell survival, drug resistance, and metastasis. TG2 can promote cell survival by activating pro-survival signaling pathways and inhibiting apoptosis.[14] Its crosslinking activity can also contribute to the stabilization of the extracellular matrix, facilitating cancer cell invasion and migration. Consequently, inhibitors of TG2 are being explored as potential anti-cancer therapeutics.

Quantitative Data Summary

This section provides a summary of key quantitative data related to γ-glutamyl-lysine isopeptide bonds and transglutaminase activity.

Isopeptide Levels in Disease

| Analyte | Disease | Matrix | Control Level | Disease Level | Fold Change | Reference(s) |

| Nε-(γ-glutamyl)lysine | Alzheimer's Disease | CSF | 37.9 ± 8.7 nM | 176.6 ± 77.1 nM | ~4.7 | [18] |

| Nε-(γ-glutamyl)lysine | Vascular Dementia | CSF | 37.9 ± 8.7 nM | 95.6 ± 45.1 nM | ~2.5 | [18] |

| Nε-(γ-glutamyl)lysine | Huntington's Disease | Caudate Nucleus | ~90 pmol/mg protein | ~760 pmol/mg protein | ~8.4 | [19] |

| Nε-(γ-glutamyl)lysine | Huntington's Disease | CSF | Control: 495 ± 36 pmol/mL | HD: 708 ± 41 pmol/mL | ~1.4 | [20] |

Kinetic Parameters of Transglutaminase 2 (TG2)

| Substrate | K_m | k_cat | k_cat/K_m | Conditions | Reference(s) |

| Ac-PQLPF-NH₂ (acyl-donor) | - | - | - | with Putrescine (acyl-acceptor) | [9][21] |

| N,N-dimethylcasein | 5 µM | - | - | with monodansylcadaverine | [1] |

| Monodansylcadaverine | 14 µM | - | - | with N,N-dimethylcasein | [1] |

| Benzyloxycarbonyl-Gln-Gly | 11.2 mM | 11.2 min⁻¹ | - | for deamidase activity | [7] |

IC₅₀ Values of Selected Transglutaminase 2 (TG2) Inhibitors

| Inhibitor | IC₅₀ | Cell/Enzyme System | Reference(s) |

| [¹¹C]1 | 53 nM | Recombinant human TG2 | [14][22] |

| [¹⁸F]2 | 104 nM | Recombinant human TG2 | [14][22] |

| [¹⁸F]M1 (metabolite of [¹⁸F]2) | 45 nM | Recombinant human TG2 | [14][22] |

| Cystamine | - | Competitive amine inhibitor | [23] |

| ERW1041 | - | Reduced TG2 activity at 1 µM and 100 µM | [24] |

| PX-12 | - | Reduced TG2 activity at 100 µM | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of γ-glutamyl-lysine isopeptide bonds.

Identification of Isopeptide Cross-links by Mass Spectrometry

Objective: To identify proteins cross-linked by γ-glutamyl-lysine isopeptide bonds and map the specific residues involved.

Materials:

-

Protein sample (e.g., cell lysate, purified protein complex)

-

SDS-PAGE reagents and equipment

-

Clean scalpel or gel excision tool

-

Microcentrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

Ammonium (B1175870) bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

-

LC-MS/MS system

-

Database search software capable of identifying cross-linked peptides (e.g., pLink, Kojak, MaxLynx)

Protocol:

-

Protein Separation: Separate the protein sample by 1D or 2D SDS-PAGE.

-

Gel Band Excision: Excise the protein bands of interest from the Coomassie-stained gel using a clean scalpel. Cut the gel bands into small pieces (approximately 1 mm³).

-

Destaining: Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

-

Reduction and Alkylation:

-

Reduce the proteins by incubating the gel pieces in 10 mM DTT in 100 mM NH₄HCO₃ at 56°C for 1 hour.

-

Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in 100 mM NH₄HCO₃ in the dark at room temperature for 45 minutes.

-

-

In-Gel Digestion:

-

Wash the gel pieces with 50 mM NH₄HCO₃ and then dehydrate with acetonitrile.

-

Rehydrate the gel pieces in a solution of trypsin (e.g., 10-20 ng/µL in 50 mM NH₄HCO₃) on ice.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% ACN/5% formic acid).

-

Pool the extracts and dry them down in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify cross-linked peptides. The software should be configured to search for the specific mass modification corresponding to a γ-glutamyl-lysine isopeptide bond (a mass loss of NH₃, 17.0265 Da).

-

Colorimetric Assay for Transglutaminase Activity

Objective: To quantify transglutaminase activity in a sample. This protocol is based on the hydroxamate method.

Materials:

-

Sample containing transglutaminase (e.g., cell lysate, purified enzyme)

-

N-carbobenzoxy-L-glutaminyl-glycine (Z-Gln-Gly)

-

Tris buffer

-

Calcium chloride (CaCl₂)

-

Trichloroacetic acid (TCA)

-

Ferric chloride (FeCl₃) in HCl

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂.

-

Substrate solution: Dissolve Z-Gln-Gly and hydroxylamine in the assay buffer.

-

Stop solution: 10% TCA.

-

Color developing reagent: FeCl₃ in HCl.

-

-

Assay Procedure:

-

Add the sample containing transglutaminase to the wells of a 96-well plate.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the color developing reagent. A colored complex will form with the hydroxamate product.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.

-

Quantification: Determine the transglutaminase activity by comparing the absorbance of the samples to a standard curve generated with known amounts of glutamic acid γ-monohydroxamate.

Fluorescent Assay for Transglutaminase Activity

Objective: To measure transglutaminase activity using a fluorescent probe. This protocol utilizes the incorporation of a fluorescently labeled amine, such as dansylcadaverine (B154855), into a protein substrate.[1][6][21][25]

Materials:

-

Sample containing transglutaminase

-

A protein substrate for transglutaminase (e.g., N,N-dimethylcasein)

-

Dansylcadaverine

-

Buffer (e.g., Tris-HCl)

-

Calcium chloride (CaCl₂)

-

Dithiothreitol (DTT)

-

Fluorometer or fluorescent microplate reader

Protocol:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the buffer, CaCl₂, DTT, the protein substrate, and dansylcadaverine.

-

Initiate Reaction: Add the sample containing transglutaminase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer. The incorporation of dansylcadaverine into the protein results in a change in its fluorescent properties. The excitation and emission wavelengths will depend on the specific fluorescent probe used (for dansylcadaverine, excitation is typically around 340 nm and emission around 500 nm).

-

Data Analysis: The rate of fluorescence increase is proportional to the transglutaminase activity.

Biotin-Based Assay for Transglutaminase Activity

Objective: To detect and quantify transglutaminase activity through the incorporation of a biotinylated amine substrate.

Materials:

-

Sample containing transglutaminase

-

A protein substrate (e.g., coated on a microplate)

-

Biotinylated amine substrate (e.g., biotin-pentylamine)

-

Buffer (e.g., Tris-HCl)

-

Calcium chloride (CaCl₂)

-

Streptavidin-enzyme conjugate (e.g., streptavidin-HRP)

-

Enzyme substrate (e.g., TMB for HRP)

-

96-well microplate

-

Microplate reader

Protocol:

-

Substrate Immobilization: Coat the wells of a 96-well plate with a protein substrate for transglutaminase.

-

Blocking: Block the remaining protein-binding sites in the wells.

-

Enzymatic Reaction:

-

Add the sample containing transglutaminase to the wells.

-

Add the biotinylated amine substrate and CaCl₂.

-

Incubate to allow the transglutaminase to incorporate the biotinylated amine into the immobilized protein substrate.

-

-

Washing: Wash the wells to remove unincorporated biotinylated substrate and other components.

-

Detection:

-

Add the streptavidin-enzyme conjugate to the wells and incubate. The streptavidin will bind to the biotin (B1667282) incorporated into the protein substrate.

-

Wash the wells to remove unbound conjugate.

-

Add the enzyme substrate. The enzyme will convert the substrate into a detectable product (e.g., a colored or chemiluminescent signal).

-

-

Measurement: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of incorporated biotin, and thus to the transglutaminase activity.

Conclusion

The γ-glutamyl-lysine isopeptide bond is a fundamental post-translational modification that plays a vital role in maintaining the structural integrity and function of proteins and tissues. The transglutaminase-catalyzed formation of these bonds is essential for diverse physiological processes, from the life-saving act of blood coagulation to the formation of our protective skin barrier. However, the dysregulation of this powerful molecular glue is increasingly recognized as a key contributor to the pathology of a wide range of human diseases. A thorough understanding of the biological significance of γ-glutamyl-lysine isopeptide bonds, coupled with robust and quantitative methods for their analysis, is paramount for the development of novel diagnostic and therapeutic strategies targeting the intricate pathways governed by this unseen scaffold. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this critical covalent crosslink.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. mdu.repo.nii.ac.jp [mdu.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. researchgate.net [researchgate.net]

- 9. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transglutaminase 2: A Molecular Swiss Army Knife - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formation of the cornified envelope | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transglutaminase Activity Assay Kit (Colorimetric) (ab204700) is not available | Abcam [abcam.com]

- 19. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Transglutaminase Assay Kit (" DCC "), fluorescent - Transglutaminase fluorogenic Activity Assay - Assays and Substrates - Products - Zedira GmbH [zedira.com]

The Role of ε-(γ-glutamyl)lysine Crosslinking in Protein Aggregation Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein aggregation is a central pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. A key, and often underappreciated, post-translational modification contributing to the stability and insolubility of these protein aggregates is the formation of ε-(γ-glutamyl)lysine (Glu-Lys) isopeptide bonds. This covalent crosslink is primarily catalyzed by the calcium-dependent family of enzymes known as transglutaminases (TGs), with tissue transglutaminase (TG2) being the most ubiquitously expressed member in the brain.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound crosslinking in the pathology of protein aggregation diseases, methodologies for its detection and quantification, and its potential as a therapeutic target.

Introduction

The formation of insoluble protein aggregates in the brain is a defining feature of many neurodegenerative disorders.[2][4] These aggregates, composed of misfolded proteins such as amyloid-β (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant huntingtin (mHtt) in Huntington's disease, are highly resistant to proteolytic degradation.[1] While non-covalent interactions play a role in the initial stages of aggregation, the formation of covalent crosslinks, particularly ε-(γ-glutamyl)lysine isopeptide bonds, significantly contributes to the stabilization and insolubility of these pathological protein deposits.[3]

This guide delves into the critical role of transglutaminase-mediated this compound crosslinking in the progression of these diseases. It will explore the enzymatic mechanism, the pathological consequences, and the current state of research in this area. Furthermore, it will provide detailed experimental protocols for the investigation of this phenomenon and highlight its potential as a target for novel therapeutic interventions.

The Enzymatic Basis of this compound Crosslinking: The Role of Transglutaminase 2

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, resulting in the release of ammonia.[3] In the context of neurodegenerative diseases, tissue transglutaminase (TG2) is the primary enzyme implicated in this crosslinking activity within the central nervous system.[1][2]

Under normal physiological conditions, TG2 activity is tightly regulated. However, in the pathological state of neurodegenerative diseases, several factors contribute to its dysregulation and hyperactivity. These include increased intracellular calcium levels, oxidative stress, and inflammation, all of which are common features of these disorders.[1] The activation of TG2 leads to the crosslinking of disease-specific proteins, promoting their aggregation and contributing to the formation of the characteristic insoluble inclusions.[1][2]

Quantitative Data on this compound Crosslinking in Neurodegenerative Diseases

The quantification of ε-(γ-glutamyl)lysine (GGEL) crosslinks serves as a direct biomarker for transglutaminase activity in vivo. Studies have consistently shown elevated levels of GGEL in the cerebrospinal fluid (CSF) and brain tissue of patients with neurodegenerative diseases compared to healthy controls.

| Disease | Sample Type | GGEL Concentration (Patient) | GGEL Concentration (Control) | Fold Change | Reference |

| Alzheimer's Disease | Cerebrospinal Fluid | 176.6 ± 77.1 nM | 37.9 ± 8.7 nM | ~4.7 | [5] |

| Huntington's Disease | Cerebrospinal Fluid | 708 ± 41 pmol/mL | 228 ± 36 pmol/mL | ~3.1 | [6] |

Signaling Pathways and Experimental Workflows

Transglutaminase 2 Activation and Protein Aggregation Pathway

The following diagram illustrates the signaling pathway leading to TG2 activation and its subsequent role in promoting protein aggregation. Cellular stressors, such as oxidative stress and excitotoxicity, lead to an influx of intracellular calcium, which is a key activator of TG2. Activated TG2 then catalyzes the formation of ε-(γ-glutamyl)lysine crosslinks between misfolded proteins, leading to the formation of stable, insoluble aggregates.

Caption: TG2 activation by cellular stressors and its role in protein aggregation.

Experimental Workflow for Cross-Linking Mass Spectrometry

The identification and quantification of ε-(γ-glutamyl)lysine crosslinks in complex biological samples is a challenging analytical task. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for this purpose. The following diagram outlines a typical experimental workflow.

Caption: A typical workflow for the identification of cross-linked peptides by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Western Blot for Detection of High-Molecular-Weight Protein Aggregates

This protocol is optimized for the detection of high-molecular-weight protein aggregates that are often stabilized by this compound crosslinks.[1][7]

Materials:

-

Lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

4x Laemmli sample buffer with β-mercaptoethanol

-

Precast polyacrylamide gels (low percentage or gradient gels, e.g., 4-12%)

-

SDS-PAGE running buffer

-

Transfer buffer (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for the protein of interest or for the ε-(γ-glutamyl)lysine isopeptide bond

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue or lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet insoluble material. The pellet will contain the highly aggregated proteins.

-

Resuspend the pellet in a strong solubilization buffer (e.g., containing urea (B33335) and SDS) and sonicate.

-

Determine protein concentration using a BCA assay.

-

Mix protein lysates with 4x Laemmli sample buffer and heat at 95°C for 10 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-50 µg) into the wells of the polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom. For high-molecular-weight proteins, a longer run time at a lower voltage is recommended.[7]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet transfer system overnight at 4°C or a semi-dry system for 1-2 hours.[7]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system. High-molecular-weight aggregates will appear as a smear or distinct bands in the high-molecular-weight range of the gel.

-

Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis of Cross-linked Proteins

This protocol describes the in-gel digestion of proteins from an SDS-PAGE gel for subsequent analysis by mass spectrometry to identify cross-linked peptides.[1][2][8]

Materials:

-

Coomassie blue stain or similar

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Reduction buffer (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)

-

Alkylation buffer (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

-

Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

-

SpeedVac concentrator

Procedure:

-

Gel Excision and Destaining:

-

Run an SDS-PAGE gel as described in Protocol 1.

-

Stain the gel with Coomassie blue and excise the protein bands of interest.

-

Cut the gel pieces into small cubes (approx. 1 mm³).

-

Destain the gel pieces by washing with destaining solution until the gel is clear.

-

-

Reduction and Alkylation:

-

Reduce the proteins by incubating the gel pieces in reduction buffer for 1 hour at 56°C.

-

Cool to room temperature and replace the reduction buffer with alkylation buffer.

-

Incubate in the dark for 45 minutes at room temperature.

-

Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

-

-

In-Gel Digestion:

-

Rehydrate the gel pieces in trypsin solution on ice for 30-60 minutes.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Collect the supernatant containing the digested peptides.

-

Perform two sequential extractions of the gel pieces with extraction buffer, sonicating for 15 minutes each time.

-

Pool all supernatants and dry the peptides using a SpeedVac concentrator.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

-

Analyze the peptides using a high-resolution mass spectrometer.

-

Use specialized software (e.g., MaxQuant with the MaxLynx feature, pLink) to search the MS/MS data for cross-linked peptides.[9][10] The software will identify pairs of peptides that are covalently linked.

-

Protocol 3: Immunohistochemistry for ε-(γ-glutamyl)lysine in Brain Tissue

This protocol describes the immunohistochemical staining of brain tissue sections to visualize the localization of ε-(γ-glutamyl)lysine crosslinks.[11][12][13]

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBST)

-

Primary antibody against ε-(γ-glutamyl)lysine

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution for 10 minutes.

-

Wash with PBST.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against ε-(γ-glutamyl)lysine diluted in blocking buffer overnight at 4°C.

-

Wash with PBST.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBST.

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

Wash with PBST.

-

-

Visualization and Counterstaining:

-

Develop the signal by incubating with DAB substrate until the desired brown color is achieved.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Microscopy:

-

Examine the slides under a light microscope. Positive staining will appear as brown deposits, indicating the presence of ε-(γ-glutamyl)lysine crosslinks.

-

Protocol 4: Filter Trap Assay for Quantifying Insoluble Protein Aggregates

The filter trap assay is a simple and effective method for quantifying insoluble protein aggregates.[8][11][14][15]

Materials:

-

Cell or tissue lysate

-

Lysis buffer (containing non-ionic detergents like Triton X-100)

-

Dot blot apparatus

-

Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

-

Wash buffer (e.g., PBS with 0.1% SDS)

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody specific for the protein of interest

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in lysis buffer.

-

Determine protein concentration.

-

Dilute the lysates to the desired concentration in a buffer containing SDS (e.g., 2%).

-

-

Filtration:

-

Assemble the dot blot apparatus with the cellulose acetate membrane.

-

Apply a vacuum to the apparatus.

-

Load equal amounts of protein lysate into the wells.

-

Wash the wells several times with wash buffer to remove soluble proteins.

-

-

Immunodetection:

-

Disassemble the apparatus and block the membrane in blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

-

Detection and Quantification:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the dot intensity using image analysis software. The intensity of the dots corresponds to the amount of insoluble aggregated protein.

-

Conclusion and Future Directions